molecular formula C24H27NO6S B11407400 Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11407400
M. Wt: 457.5 g/mol
InChI Key: HISVSDVZXGUARS-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2,4-dicarboxylic acid with diethylamine under acidic conditions to form the diethyl ester. This is followed by the acylation of the ester with 5-(propan-2-yl)-1-benzofuran-3-ylacetyl chloride in the presence of a base such as triethylamine. The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the substituents introduced.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Medicine:

    Therapeutic Agents: Potential use in the development of therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Corrosion Inhibitors: Applied in formulations to prevent corrosion in industrial equipment.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzofuran moiety may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate

Comparison: Compared to similar compounds, Diethyl 3-methyl-5-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)thiophene-2,4-dicarboxylate is unique due to the presence of the benzofuran moiety, which may enhance its biological activity and specificity. The isopropyl group on the benzofuran ring can also influence its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H27NO6S/c1-6-29-23(27)20-14(5)21(24(28)30-7-2)32-22(20)25-19(26)11-16-12-31-18-9-8-15(13(3)4)10-17(16)18/h8-10,12-13H,6-7,11H2,1-5H3,(H,25,26)

InChI Key

HISVSDVZXGUARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

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